molecular formula C17H22BNO4 B15157408 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Cat. No.: B15157408
M. Wt: 315.2 g/mol
InChI Key: DPBJIQRIYHOXIL-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a boronic ester derivative of indole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 2-bromo-1H-indole-4-carboxylate with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or DMF).

    Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Forms the corresponding boronic acid.

    Substitution: Yields substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and neurological disorders.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: Utilized in the synthesis of fluorescent probes and bioactive molecules for studying biological processes.

    Catalysis: Acts as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The indole moiety can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to the combination of the boronic ester and indole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its versatility and reactivity distinguish it from other similar compounds.

Properties

Molecular Formula

C17H22BNO4

Molecular Weight

315.2 g/mol

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

InChI

InChI=1S/C17H22BNO4/c1-6-21-15(20)11-8-7-9-13-12(11)10-14(19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3

InChI Key

DPBJIQRIYHOXIL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)OCC

Origin of Product

United States

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